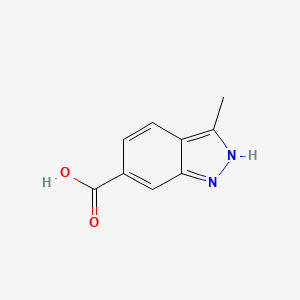

3-methyl-1H-indazole-6-carboxylic acid

描述

Contextualizing Indazole Derivatives as Prominent Heterocyclic Scaffolds in Medicinal Chemistry

Indazole, a nitrogen-containing heterocyclic compound, represents a critical building block for a multitude of bioactive natural products and commercially available drugs. nih.gov The indazole ring system is a versatile scaffold found in numerous pharmaceuticals and is recognized for its ability to interact with a wide array of biological targets. nih.govjocpr.com Its structure, featuring a fused benzene (B151609) and pyrazole (B372694) ring, can exist in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole. nih.gov This structural feature allows for diverse substitutions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. The significance of the indazole scaffold is underscored by its presence in several FDA-approved drugs, such as Niraparib, an anticancer agent, and Pazopanib, a tyrosine kinase inhibitor used in the treatment of renal cell carcinoma. nih.gov The adaptability of the indazole core for functionalization at various positions makes it a highly attractive starting point for developing new chemical entities in drug discovery programs. jocpr.com

Overview of the Pharmacological Significance and Diverse Biological Activities of Indazole Systems

The indazole nucleus is a cornerstone in the development of therapeutic agents due to the wide spectrum of biological activities its derivatives exhibit. nih.gov Research has consistently demonstrated that compounds containing the indazole moiety possess significant pharmacological properties. These activities span a remarkable range, making the indazole scaffold a subject of intense investigation for various therapeutic applications. The diverse biological activities reported for indazole-based compounds are a testament to their versatility and importance in medicinal chemistry. nih.govjocpr.com

Table 1: Diverse Biological Activities of Indazole Derivatives

| Biological Activity | Description | Reference(s) |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation and tumor growth. Found in drugs like Niraparib and Pazopanib. | nih.gov |

| Anti-inflammatory | Used in agents to reduce inflammation. Benzydamine is a notable example. | nih.gov |

| Anti-HIV | Inhibition of viral enzymes, such as HIV protease. | nih.govjocpr.com |

| Antifungal | Activity against various fungal pathogens. | nih.govjocpr.com |

| Antibacterial | Efficacy against bacterial infections. | nih.govjocpr.com |

| Antiarrhythmic | Used in the management of abnormal heart rhythms. | nih.gov |

| Kinase Inhibition | Targeting various protein kinases, which are crucial in cell signaling and are often dysregulated in diseases like cancer. | jocpr.com |

Specific Rationale for Investigating 3-Methyl-1H-Indazole-6-Carboxylic Acid in Contemporary Drug Discovery and Development Research

The specific compound, this compound, is a subject of significant interest in modern drug discovery, primarily functioning as a crucial synthetic intermediate or building block. While the compound itself may not be the final active pharmaceutical ingredient, its structure provides a valuable and modifiable scaffold for the synthesis of more complex and potent therapeutic agents. The methyl group at the 3-position and the carboxylic acid at the 6-position offer reactive handles for further chemical modifications, allowing for the systematic development of new derivatives.

The rationale for its investigation is rooted in its utility for creating targeted therapies. For instance, this scaffold is a key precursor in the synthesis of novel inhibitors for specific biological targets implicated in disease. Researchers utilize this compound to construct libraries of new molecules for screening against various diseases. The strategic placement of its functional groups makes it an ideal starting material for developing compounds with desired potency and selectivity.

Table 2: Research Findings on the Application of this compound and its Direct Precursors/Derivatives

| Research Area | Application of the Scaffold | Key Findings | Reference(s) |

|---|---|---|---|

| Oncology (Acute Myeloid Leukemia) | Used as a core intermediate for the synthesis of FMS-like tyrosine kinase 3 (FLT3) inhibitors. | The related methyl ester derivative was used to synthesize a series of compounds, with one showing potent inhibitory activity against FLT3 and its mutants, which are key targets in AML. | hanyang.ac.kr |

| Organic Synthesis | The closely related 1H-Indazole-3-carboxylic acid methyl ester is used as a versatile precursor. | The ester can be hydrolyzed to the carboxylic acid, or undergo other modifications, to create a wide range of derivatives for screening in medicinal chemistry. | bloomtechz.com |

| Drug Discovery | Utilized as a building block for creating libraries of potential drug candidates. | The indazole scaffold is important for developing molecules with anti-tumor and anti-inflammatory properties. | jocpr.combloomtechz.com |

| Agrochemicals | Serves as a precursor for novel pesticides and herbicides. | The unique structure can be leveraged to create molecules with improved efficacy and better environmental profiles. | bloomtechz.com |

Structure

3D Structure

属性

IUPAC Name |

3-methyl-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVKVWJWZDGWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625352 | |

| Record name | 3-Methyl-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201286-96-6 | |

| Record name | 3-Methyl-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methyl 1h Indazole 6 Carboxylic Acid and Its Analogues

Strategic Approaches to the Construction of the Indazole Ring System

The formation of the bicyclic indazole nucleus is the foundational step in the synthesis of 3-methyl-1H-indazole-6-carboxylic acid. Modern synthetic chemistry offers several strategic pathways that begin with tailored acyclic or monocyclic precursors, which are then induced to cyclize, forming the requisite N-N bond and pyrazole (B372694) ring.

The construction of the 3-methyl-indazole core often relies on intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives. A prominent strategy involves the diazotization of ortho-substituted anilines. For instance, the synthesis of 3-methyl-1H-indazole can be achieved from 2-aminoacetophenone. google.com This process involves the treatment of the amino group with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in an acidic medium, to form an in-situ diazonium salt. This intermediate then undergoes a reductive cyclization, often facilitated by a reducing agent like tin(II) chloride (SnCl₂), to yield the final indazole ring system. google.com A general representation of this transformation is a cornerstone in indazole synthesis.

Another classical and effective approach is the Davis-Beirut reaction, which involves the cyclization of o-nitro-ketoximes. This method, while not directly starting from an amine, provides a pathway to the indazole ring through reductive cyclization. Furthermore, syntheses starting from o-toluidine (B26562) derivatives have been reported, where diazotization is followed by an intramolecular reaction involving the ortho-methyl group to form the pyrazole ring of the indazole system. chemicalbook.comresearchgate.net More recent advancements include metal-catalyzed processes, such as copper-mediated intramolecular N-N bond formation from ketimines derived from o-aminobenzonitriles, offering an efficient route under oxidative conditions. nih.gov

A scalable, three-step synthesis to a substituted 1-methyl-1H-indazole was developed starting from a trisubstituted benzene derivative. thieme-connect.com The process involved an ortho-directed lithiation, formation of a hydrazone, and a final intramolecular Ullmann-type reaction catalyzed by copper to form the indazole ring. thieme-connect.com These methods highlight the importance of precursor design in dictating the final substitution pattern of the indazole product.

Once the indazole nucleus is formed, its further functionalization in a controlled, position-specific (regioselective) manner is critical for creating diverse analogues. The indazole ring presents multiple sites for substitution, primarily the N1 and N2 positions of the pyrazole ring and the C3, C4, C5, and C7 positions of the benzene ring.

N-Alkylation: The alkylation of the indazole nitrogen is a common transformation, but it often yields a mixture of N1 and N2 isomers. beilstein-journals.orgbeilstein-journals.org The thermodynamic stability generally favors the 1H-indazole tautomer over the 2H-tautomer. beilstein-journals.orgnih.gov However, reaction conditions can be tuned to favor one isomer over the other. The choice of base, solvent, and alkylating agent significantly influences the regiochemical outcome. nih.gov For instance, studies have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can lead to high N1-selectivity for electron-deficient indazoles, a phenomenon attributed to the chelation of the sodium cation with the N2-atom and an adjacent substituent. beilstein-journals.orgbeilstein-journals.org Conversely, different conditions can be optimized to favor the N2-substituted product. beilstein-journals.orgbeilstein-journals.org

C-H Functionalization: Direct functionalization of the carbon-hydrogen (C-H) bonds on the indazole ring is a powerful and atom-economical strategy. urfu.ru Significant research has focused on the regioselective functionalization at the C3 position. chim.it Palladium-catalyzed C-3 arylation of N-protected indazoles with aryl iodides or bromides has been developed, with reaction optimization revealing that the choice of solvent and base is crucial for high yields and selectivity. nih.gov For example, using cesium carbonate (Cs₂CO₃) as the base in chlorobenzene (B131634) was found to be highly effective, suppressing side product formation and improving yield dramatically. nih.gov

Derivatization Techniques for the Carboxylic Acid Moiety

The carboxylic acid group at the C6 position of this compound is a versatile handle for introducing a vast array of chemical functionalities, primarily through esterification and amidation reactions.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental derivatization technique. A standard method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). masterorganicchemistry.com This equilibrium-driven reaction is typically performed using the alcohol as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com A specific preparation of this compound methyl ester involves dissolving the parent acid in methanol (B129727) with a catalytic amount of concentrated sulfuric acid and heating the mixture under reflux, achieving a high yield of 87%. chemicalbook.com This transformation is often a preliminary step for further reactions or for modifying the compound's physicochemical properties. jocpr.com

Amidation: The formation of amides from the carboxylic acid group is arguably one of the most important transformations for generating libraries of bioactive compounds. This is typically achieved by activating the carboxylic acid and then reacting it with a primary or secondary amine. Common coupling agents used in academic and industrial settings include carbodiimides like (3-Dimethylamino-propyl)-ethyl-carbodiimide (EDC·HCl) in conjunction with additives such as N-Hydroxybenzotriazole (HOBT). The general procedure involves stirring the carboxylic acid with the coupling agents and a base (e.g., triethylamine, TEA) in a suitable solvent like N,N-Dimethylformamide (DMF), followed by the addition of the desired amine. researchgate.net This methodology has been successfully applied to synthesize a wide range of 1H-indazole-3-carboxamides, and the same principles are directly applicable to the 6-carboxylic acid isomer. researchgate.net

The true power of the derivatization techniques lies in their application to combinatorial chemistry and the generation of compound libraries for screening purposes.

By employing a wide variety of alcohols in the esterification process, a library of esters with different alkyl or aryl groups can be synthesized. However, amidation offers even greater potential for introducing structural diversity. There is a vast commercial and synthetic availability of primary and secondary amines, each capable of being coupled to the indazole-6-carboxylic acid core. This allows for the systematic variation of substituents at this position, enabling the exploration of structure-activity relationships (SAR). For example, libraries can be generated by reacting the core acid with aliphatic, aromatic, and heterocyclic amines, each introducing unique steric and electronic features. researchgate.net The synthesis of hydrazides, a special class of amides, by reacting the methyl ester with hydrazine (B178648) hydrate, further expands the accessible chemical space, providing a new anchor point for creating even more complex derivatives. jocpr.com

Optimization of Reaction Conditions for Enhanced Reaction Efficiency and Product Purity in Academic Synthesis

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing reaction time and waste. In the academic synthesis of indazoles and their derivatives, this often involves a systematic screening of various parameters.

A prime example is the optimization of the Pd-catalyzed C-3 arylation of indazoles. nih.gov Initial conditions using a specific base and solvent might result in low yields or significant byproduct formation. By systematically varying these parameters, optimal conditions can be identified. For instance, in one study, changing the solvent from dioxane or toluene (B28343) to chlorobenzene completely suppressed the formation of a major side product and increased the material balance to over 90%. nih.gov A further switch of the base from K₃PO₄ to Cs₂CO₃ in chlorobenzene dramatically improved the yield of the desired C-3 arylated product from 60% to 89%. nih.gov

| Entry | Base | Solvent | Yield (%) |

| 1 | K₃PO₄ | Dioxane | 25 |

| 2 | K₃PO₄ | Toluene | 30 |

| 3 | K₃PO₄ | PhCl | 60 |

| 4 | Cs₂CO₃ | Toluene | 45 |

| 5 | Cs₂CO₃ | PhCl | 89 |

| Table 1: Optimization of Pd-catalyzed C-3 arylation of an indazole, demonstrating the effect of base and solvent on reaction yield. Data adapted from a study on C-H arylation. nih.gov |

Similarly, in the synthesis of 1H-indazoles via copper-mediated cyclization, extensive screening of reaction parameters is crucial. thieme-connect.com This includes evaluating different copper catalysts, ligands, bases, solvents, and reaction temperatures. The basicity and nucleophilicity of the base, as well as its stoichiometry, can be critical factors in achieving optimal yields. thieme-connect.com In another example, an improved protocol for converting indoles to 1H-indazole-3-carboxaldehydes was achieved by optimizing the stoichiometry of reagents (NaNO₂) and reaction parameters like temperature and addition rate, which minimized side reactions and increased yields from a modest 13% to over 78% for certain substrates. rsc.org A patented process for synthesizing 3-methyl-1H-indazole also highlights optimization, where the use of calcium silicate (B1173343) as a catalyst in the initial nitration step was found to significantly improve the yield of the key precursor, 2-nitroacetophenone. google.com

Innovative Synthetic Pathways and Methodological Advancements for Indazole Carboxylic Acids

The quest for more efficient, atom-economical, and environmentally benign methods for the synthesis of indazole carboxylic acids has led to the exploration of several innovative strategies. These modern approaches often leverage transition-metal catalysis, C-H bond activation, and novel reaction setups to overcome the limitations of classical methods.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become a powerful tool for the synthesis of functionalized indazoles. nih.govnih.gov These reactions typically involve the coupling of a halogenated indazole derivative with a suitable boronic acid or its ester. For instance, the synthesis of N-methyl-3-aryl indazoles has been achieved through a sequence involving iodination of the indazole core, followed by a Suzuki-Miyaura coupling with various aryl boronic acids. nih.gov This methodology offers a versatile platform for introducing a wide range of substituents onto the indazole scaffold.

A general approach for synthesizing 1-aryl-1H-indazoles involves the reaction of 2-bromobenzaldehydes with arylhydrazines in the presence of a palladium catalyst and a phosphine (B1218219) ligand. researchgate.net This method provides good yields and is applicable to a variety of substituted starting materials. The catalytic cycle is believed to proceed through the in-situ formation of a hydrazone, followed by oxidative addition of the aryl bromide to the Pd(0) catalyst, intramolecular cyclization, and reductive elimination to afford the indazole product. researchgate.net

Direct C-H bond activation and functionalization have emerged as a highly attractive strategy for the synthesis and derivatization of indazoles, as it avoids the need for pre-functionalized starting materials. nih.govnih.gov This approach enhances atom economy and can significantly shorten synthetic sequences.

Rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. acs.org This method is highly functional group tolerant and allows for the one-step construction of the indazole ring. More recently, rhodium and copper-catalyzed C-H activation and C-N/N-N coupling of imidate esters with nitrosobenzenes have provided an efficient, redox-neutral route to 1H-indazoles. nih.gov

Palladium catalysis has also been instrumental in the direct C-H functionalization of indazoles. For example, the palladium-catalyzed oxidative alkenylation of 1H- and 2H-indazole derivatives with various olefins has been developed, enabling the selective monoalkenylation at the C3 position. acs.org Furthermore, a sequential nitration/cyclization process triggered by palladium-catalyzed double C(sp2)–H bond functionalization has been described for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. rsc.org

The direct carboxylation of indazoles via C-H activation is a particularly appealing but challenging transformation. While advances have been made in the palladium-catalyzed carboxylation of various heterocycles, specific examples for the direct C-6 carboxylation of a 3-methyl-1H-indazole are still emerging. organic-chemistry.org

Novel cyclization and annulation reactions provide alternative and often more efficient pathways to the indazole core. A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives offers a mild and operationally simple route to indazoles with good yields and broad functional group tolerance.

Another innovative approach involves the [3+2] cycloaddition of diazo compounds with o-(trimethylsilyl)aryl triflates, which furnishes a wide range of substituted indazoles under mild conditions. Similarly, the reaction of N-tosylhydrazones with arynes, generated in situ, provides 3-substituted indazoles through a 1,3-dipolar cycloaddition.

Visible-light photoredox catalysis is a rapidly developing field that offers green and efficient alternatives to traditional synthetic methods. This strategy has been applied to the synthesis of indazolo[2,3-a]quinolines from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines, involving a ruthenium-catalyzed intramolecular N-N bond formation. nih.govnih.govnih.gov While direct application to this compound is not yet widely reported, the potential of photoredox catalysis for C-H functionalization and carboxylation is an active area of research.

Flow chemistry presents significant advantages in terms of safety, reproducibility, and scalability. A general and versatile route using flow chemistry has been developed for the synthesis of a range of indazoles, including 3-amino and 3-hydroxy analogues, from the condensation of hydrazines with corresponding 2-fluorobenzaldehydes, 2-fluorobenzonitriles, or 2-fluorobenzoates. researchgate.netacs.org This technology holds great promise for the large-scale and on-demand production of key indazole intermediates.

Data Tables

The following tables provide a comparative overview of different synthetic methodologies for indazole derivatives, highlighting key parameters such as catalysts, reagents, and yields where available from the literature.

Table 1: Comparison of Palladium-Catalyzed Methods for Indazole Synthesis

| Method | Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-Iodo-1H-indazole, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Aryl-1H-indazole | Good | nih.gov |

| C-H Alkenylation | 1H-Indazole, Olefin | Pd(OAc)₂, Ag₂CO₃ | 3-Alkenyl-1H-indazole | Good | acs.org |

| N-Arylation | 2-Bromobenzaldehyde, Arylhydrazine | Pd(OAc)₂, dppf, NaO-t-Bu | 1-Aryl-1H-indazole | Good | researchgate.net |

Table 2: Innovative and Alternative Synthetic Routes to Indazoles

| Method | Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Metal-Free Cyclization | 2-Aminophenone, Hydroxylamine derivative | None | 3-Substituted indazole | Very Good | |

| [3+2] Cycloaddition | Diazo compound, o-(TMS)aryl triflate | CsF or TBAF | Substituted indazole | Good to Excellent | |

| Rhodium-Catalyzed C-H Activation | Azobenzene, Aldehyde | [RhCp*Cl₂]₂, AgSbF₆, NaOAc | N-Aryl-2H-indazole | Good to Excellent | acs.org |

| Flow Chemistry Synthesis | 2-Fluorobenzaldehyde, Methylhydrazine | Heat | 5- or 6-Substituted N-methylindazole | Variable | acs.org |

Biological Activities and Pharmacological Exploration of 3 Methyl 1h Indazole 6 Carboxylic Acid Derivatives

Antineoplastic and Antiproliferative Effects in Cancer Research

Derivatives of 3-methyl-1H-indazole-6-carboxylic acid have emerged as potent agents in cancer research, exhibiting significant antineoplastic and antiproliferative activities across a variety of cancer cell lines. rsc.orgmdpi.com Their efficacy stems from multiple mechanisms of action, including the direct inhibition of cancer cell growth, induction of programmed cell death, and interference with critical signaling pathways that drive tumor progression.

The primary anticancer effect observed for derivatives of this compound is the potent inhibition of cancer cell proliferation. This has been demonstrated in numerous studies across various human cancer cell lines. For instance, a synthesized series of indazole derivatives showed significant growth-inhibitory activity, with some compounds displaying IC₅₀ values in the sub-micromolar range. rsc.org One notable derivative, compound 2f, exhibited potent activity against several cancer cell lines with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.orgresearchgate.net In studies on the 4T1 breast cancer cell line, this compound effectively inhibited not only cell proliferation but also colony formation, a key measure of a cell's ability to undergo unlimited division and form a tumor. rsc.orgresearchgate.net Similarly, another study on polysubstituted indazoles reported compounds with IC₅₀ values between 0.64 and 17 µM against A2780 (ovarian) and A549 (lung) cancer cell lines. nih.gov

The antiproliferative mechanism for some derivatives appears to be linked to their function as cell cycle-specific antimetabolites or as inhibitors of enzymes crucial for DNA synthesis. nih.gov This direct interference with the machinery of cell replication effectively halts the uncontrolled growth characteristic of cancer cells.

Table 1: Antiproliferative Activity of Selected Indazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound 2f | Various | 0.23–1.15 | rsc.orgresearchgate.net |

| Polysubstituted Indazoles | A2780 (Ovarian), A549 (Lung) | 0.64–17 | nih.gov |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | mdpi.comnih.gov |

| Compound 5k | Hep-G2 (Hepatoma) | 3.32 | mdpi.com |

Beyond simply halting proliferation, derivatives of this compound actively induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This is a critical feature for an anticancer agent, as it leads to the elimination of malignant cells. The induction of apoptosis by these compounds is often mediated through the intrinsic mitochondrial pathway. rsc.org

Mechanistic studies have revealed that treatment with these derivatives leads to a dose-dependent increase in apoptotic cells. rsc.orgresearchgate.net This is associated with key molecular changes, including the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, alongside the downregulation of the anti-apoptotic protein Bcl-2. rsc.orgresearchgate.net This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, a critical event that commits the cell to apoptosis. rsc.org

Furthermore, these compounds modulate cell cycle regulatory pathways. nih.gov Some derivatives cause a block in the S phase of the cell cycle, which is when DNA replication occurs, while others lead to an increase of cells in the G2/M phase, the final stage before cell division. nih.gov For example, one class of pyrazole-5-carboxylic acid derivatives, structurally related to indazoles, was found to induce cell cycle arrest at the G0/G1 interphase. nih.gov By disrupting the normal progression of the cell cycle, these compounds prevent cancer cells from successfully dividing and multiplying. nih.gov Some compounds have also been shown to enhance apoptosis induced by other agents like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) by increasing the sub-G1 cell population, which is indicative of apoptotic DNA fragmentation. nih.gov

A major mechanism through which this compound derivatives exert their anticancer effects is by inhibiting protein kinases, which are crucial enzymes in the signaling pathways that control cell growth, differentiation, and survival. rsc.orgnih.gov Many indazole-based compounds have been developed as potent and specific inhibitors of various tyrosine and serine/threonine kinases. rsc.org

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels that tumors need to grow and metastasize. nih.govmdpi.com The indazole scaffold is a core component of clinically used VEGFR-2 inhibitors. mdpi.com Derivatives have been designed that show potent enzymatic inhibition of VEGFR-2. For instance, an indazole-based triazole derivative (16b) showed a VEGFR-2 IC₅₀ value of 0.56 μM. mdpi.com The ability to block VEGFR-2 signaling makes these compounds effective anti-angiogenic agents, cutting off the tumor's blood supply. nih.govnih.gov

ALK: Anaplastic Lymphoma Kinase (ALK) is a tyrosine kinase that, when rearranged, acts as a potent oncogenic driver in a subset of non-small cell lung cancers (NSCLC). nih.govmdpi.com Second-generation ALK inhibitors were specifically developed to be more potent and to overcome resistance to earlier inhibitors like crizotinib. nih.gov Alectinib (B1194254), an indazole-containing compound, is a highly selective ALK inhibitor that is also active against common crizotinib-resistant mutations. nih.govmdpi.com

FGFR: Fibroblast Growth Factor Receptors (FGFRs) are a family of tyrosine kinases whose aberrant activation is implicated in various cancers. rsc.orgresearchgate.net The indazole scaffold has been extensively used to develop potent FGFR inhibitors. acs.org Through strategies like scaffold hopping, novel 1H-indazol-3-amine derivatives have been created that show strong inhibitory activity. Compound 7r, for example, emerged as a highly potent FGFR1 inhibitor with an enzymatic IC₅₀ of 2.9 nM and a cellular IC₅₀ of 40.5 nM. rsc.org Structural studies have confirmed that these indazole derivatives bind effectively within the ATP-binding pocket of the FGFR kinase. acs.org

Table 2: Kinase Inhibitory Activity of Selected Indazole Derivatives

| Compound | Target Kinase | IC₅₀ | Source |

|---|---|---|---|

| Indazole Triazole Derivative 16b | VEGFR-2 | 0.56 µM | mdpi.com |

| Compound 7n | FGFR1 | 15.0 nM (enzymatic) | rsc.org |

| Compound 7r | FGFR1 | 2.9 nM (enzymatic) | rsc.org |

| Alectinib | ALK | 1.9 nM (cellular) | mdpi.com |

A significant challenge in cancer treatment is the development of drug resistance, where tumors no longer respond to initial therapies. nih.govresearchgate.net The development of novel indazole derivatives represents a key strategy to overcome this problem. nih.gov This is particularly evident in the context of kinase inhibitors. For example, resistance to the Bcr-Abl inhibitor imatinib (B729) in chronic myeloid leukemia is often caused by mutations like the T315I "gatekeeper" mutation. Researchers have designed indazole derivatives that can effectively inhibit both the wild-type and the T315I mutant Bcr-Abl kinase. researchgate.net

Similarly, in ALK-positive NSCLC, patients often develop resistance to the first-generation inhibitor crizotinib. nih.gov Second-generation indazole-based ALK inhibitors like alectinib and ceritinib (B560025) were developed to be effective against crizotinib-resistant mutations. nih.gov Furthermore, combination therapy is an emerging strategy. For instance, inhibiting PI3Kβ has been shown to enhance sensitivity to ALK inhibitors, preventing resistance mediated by EGFR pathway reactivation. nih.gov The structural versatility of the this compound scaffold allows for the rational design of new agents that can bypass known resistance mechanisms, offering new therapeutic options for patients with relapsed or refractory cancers. researchgate.net

Anti-inflammatory and Immunomodulatory Potentials

In addition to their anticancer properties, derivatives of indazole carboxylic acids have shown promise as anti-inflammatory and immunomodulatory agents. nih.gov Chronic inflammation is a known driver of many diseases, including cancer, making compounds with dual anticancer and anti-inflammatory activities particularly valuable.

The anti-inflammatory effects of these compounds have been demonstrated through their ability to modulate key inflammatory pathways. In one study, coordination compounds formed between divalent transition metal ions and indazole-3-carboxylic acid were tested for their anti-inflammatory properties. nih.gov These complexes were assayed in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, a standard model for studying inflammation. The results showed a significant inhibition of nitric oxide (NO) production. nih.gov NO is a key pro-inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity. This suggests that indazole-3-carboxylic acid and its derivatives can regulate the production of pro-inflammatory molecules, highlighting their potential for treating inflammatory conditions. nih.gov

Therapeutic Implications in Chronic Inflammatory Disorders (e.g., inflammatory bowel disease, arthritis)

Derivatives of indazole and similar heterocyclic structures have shown promise in the management of chronic inflammatory disorders such as inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). The anti-inflammatory potential of these compounds often stems from their ability to modulate key signaling pathways and enzymes involved in the inflammatory cascade.

For instance, research into novel 3-hydroxyandrosta-5,7-diene-17-carboxylic acid derivatives has demonstrated significant anti-inflammatory effects in a mouse model of colitis, a form of IBD. nih.gov These compounds were found to inhibit the production of nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are crucial mediators of inflammation. nih.gov The mechanism of action was linked to the suppression of the NF-κB signaling pathway via the Akt/PI3K pathway. nih.gov Given the structural similarities and the importance of the carboxylic acid moiety, it is plausible that derivatives of this compound could exert similar anti-inflammatory effects, making them potential candidates for IBD therapeutics.

In the context of rheumatoid arthritis, a chronic autoimmune disease characterized by synovial inflammation and joint destruction, the modulation of inflammatory pathways is a key therapeutic strategy. nih.gov Studies on methyl canthin-6-one-2-carboxylate, another heterocyclic compound, have highlighted its ability to inhibit the NLRP3 inflammasome in synovial macrophages. nih.gov The NLRP3 inflammasome is a critical driver of pro-inflammatory cytokine release in RA. nih.gov Furthermore, research on indole (B1671886) inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme involved in the degradation of articular cartilage, has shown that these compounds can significantly reduce arthritic scores in murine models of RA. semanticscholar.org These findings suggest that by targeting key inflammatory mediators and enzymes, derivatives of this compound could offer a novel approach to mitigating the debilitating effects of rheumatoid arthritis.

Antimicrobial and Antiviral Efficacy

The search for new antimicrobial and antiviral agents is a continuous effort in the face of growing resistance to existing drugs. Indazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogens.

Research has demonstrated the antimicrobial potential of various carboxylic acid derivatives. For example, higher amine salts of dicarboxylic and tricarboxylic acids have shown in vitro activity against a range of microorganisms, including gram-positive and gram-negative bacteria, as well as fungi. cymitquimica.com Specifically, derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have exhibited notable antimicrobial effects, particularly against Gram-positive bacteria. researchgate.net The synthesis of novel 1H-indazole-3-carboxamide derivatives has also yielded compounds with documented antifungal and antibacterial activity. nih.gov This body of evidence supports the investigation of this compound derivatives as potential sources of new antimicrobial agents.

In the realm of antiviral research, indazole derivatives have shown inhibitory activity against various viruses. A study on N-arylindazole-3-carboxamide derivatives, developed from a compound with activity against MERS-CoV, demonstrated potent inhibitory effects against SARS-CoV-2. nih.gov One particular compound, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, exhibited a strong inhibitory effect with low cytotoxicity, highlighting the potential of this scaffold for the development of anti-coronavirus agents. nih.gov Other studies have also reported the antiviral activity of 1,2,3-triazole-containing derivatives of the alkaloid lupinine (B175516) against influenza viruses. researchgate.net These findings suggest that derivatives of this compound could be valuable in the development of novel antiviral therapeutics.

Neuropharmacological Investigations and Central Nervous System Relevance

The central nervous system (CNS) presents a significant area of investigation for the therapeutic application of indazole derivatives, particularly in the context of neurodegenerative and cognitive disorders.

The α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) is a key target for the treatment of cognitive deficits associated with neuropsychiatric diseases like schizophrenia and Alzheimer's disease. hanyang.ac.kr Agonists of this receptor have been shown to enhance cognitive functions such as attention and memory. acs.org Research has identified various indazole and related heterocyclic compounds as potent and selective α7 nAChR agonists. hanyang.ac.kr For example, compounds like TC-5619, a benzo[b]furan-2-carboxamide derivative, have been discovered as selective α7 nAChR agonists for the treatment of cognitive disorders. The development of such agonists is a promising therapeutic strategy, and the indazole scaffold of this compound provides a valuable starting point for the design of novel α7 nAChR modulators.

The potential of α7 nAChR agonists in treating cognitive impairments extends to neurodegenerative diseases. Studies have shown that activation of α7 nAChRs can improve learning and memory. hanyang.ac.kr In a mouse model of Alzheimer's disease, long-term treatment with a selective α7 nAChR agonist completely restored cognitive function to the level of healthy mice, even in the presence of significant neuropathology. acs.org This effect was associated with the induction of c-Fos and brain-derived neurotrophic factor (BDNF). acs.org These findings strongly suggest that derivatives of this compound designed to act as α7 nAChR agonists could have significant therapeutic potential in addressing the cognitive decline seen in Alzheimer's disease and other neurodegenerative conditions.

Comprehensive Enzyme Inhibition and Receptor Binding Profiling

The biological activity of this compound derivatives is intrinsically linked to their ability to interact with and modulate the function of various enzymes and receptors. A comprehensive understanding of their inhibition and binding profiles is crucial for drug development.

Indazole derivatives have been shown to inhibit a range of enzymes. For instance, some derivatives have been investigated as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov In these studies, the indazole fragment acted as a hinge binder in the ATP-binding pocket of the enzyme. nih.gov Other studies have explored imidazole (B134444) derivatives as inhibitors of p38 MAP kinase, an enzyme involved in inflammatory responses. nih.gov Thiazole carboxamide derivatives have also been designed as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. uchile.cl

The receptor binding profile of indazole derivatives is equally important. As discussed previously, their interaction with α7 nicotinic acetylcholine receptors is a key area of research for cognitive enhancement. hanyang.ac.kr Additionally, synthetic cannabinoids with an indazole-3-carboxamide core structure have a high affinity for human cannabinoid receptors CB1 and CB2. nih.gov The ability of these compounds to bind to various receptors underscores the versatility of the indazole scaffold and the potential for developing derivatives of this compound with specific receptor binding properties for a range of therapeutic applications.

Emerging Therapeutic Applications of Indazole Derivatives (e.g., antiprotozoal, cardiovascular, male contraception)

Beyond the established areas of research, derivatives of the indazole core are being explored for a variety of other therapeutic purposes, showcasing the broad potential of this chemical class.

Indazole derivatives have demonstrated significant activity against various protozoan parasites. For example, indazole N-oxide derivatives have been synthesized and evaluated for their antichagasic and leishmanicidal properties. researchgate.netwalshmedicalmedia.com The mechanism of action for some of these compounds is believed to involve the generation of oxidative stress within the parasite. walshmedicalmedia.com Furthermore, 2-phenyl-2H-indazole derivatives have shown potent antiprotozoal activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov These findings suggest that derivatives of this compound could be developed as novel treatments for a range of parasitic diseases. oup.comnih.gov

The cardiovascular system is another area where indazole derivatives have shown therapeutic promise. nih.gov Some derivatives have been investigated for their potential in treating conditions like hypertension and have been found to act as activators of soluble guanylyl cyclase, a key signaling molecule in the cardiovascular system. nih.gov Other indazole derivatives have been shown to suppress inflammation in atherosclerosis. nih.gov These diverse cardiovascular effects highlight the potential for designing this compound derivatives with specific activities to address cardiovascular diseases.

A particularly novel application of indazole carboxylic acid derivatives is in the development of non-hormonal male contraceptives. acs.orgjomh.org Compounds like gamendazole (B1674601) and adjudin, which are derivatives of indazole-3-carboxylic acid, have been shown to block spermatogenesis and induce infertility in animal models. acs.org These compounds appear to work by disrupting the adhesion of germ cells to Sertoli cells in the testes, leading to the premature release of immature spermatids. The development of a safe, effective, and reversible non-hormonal male contraceptive is a significant unmet need in reproductive health, and indazole derivatives represent a promising avenue of research in this field.

Mechanistic Investigations of 3 Methyl 1h Indazole 6 Carboxylic Acid at the Molecular and Cellular Level

Elucidation of Specific Biological Targets and Associated Signaling Pathways

Research has identified 3-methyl-1H-indazole-6-carboxylic acid as a molecule with the potential to interact with specific biological targets, thereby influencing distinct signaling pathways. The primary identified targets include the urate transporter 1 (URAT1) and its involvement as a component in proteolysis-targeting chimeras (PROTACs).

One of the key biological targets identified for this compound is the urate transporter 1 (URAT1), a protein encoded by the SLC22A12 gene. google.com URAT1 is a crucial transporter in the kidneys, responsible for the reabsorption of uric acid from the filtrate back into the blood. google.comnih.gov Inhibition of URAT1 is a therapeutic strategy for reducing serum uric acid levels, which is a primary cause of hyperuricemia and gout. google.comnih.gov A patent has disclosed this compound as a URAT1 inhibitor, suggesting its potential in the treatment of conditions associated with high uric acid levels. google.com The signaling pathways associated with URAT1 modulation are primarily metabolic, directly impacting purine (B94841) metabolism and excretion. researchgate.net

More recently, this compound has been described as a chemical moiety for the synthesis of PROTACs. google.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. google.com Specifically, this compound has been incorporated into PROTACs designed to degrade MLLT1 (Mixed-Lineage Leukemia Translocated To 1) and/or MLLT3 (Mixed-Lineage Leukemia Translocated To 3). google.com These proteins are implicated in certain types of cancer, and their degradation represents a novel therapeutic approach. google.com The associated signaling pathways are those regulated by MLLT1/MLLT3, which are involved in transcriptional regulation and chromatin modification.

While the compound is commercially available and listed in catalogs that categorize chemicals by signaling pathways they might affect (such as angiogenesis, apoptosis, and MAPK signaling), specific experimental evidence directly linking this compound to these pathways is not extensively available in the public domain.

Molecular Basis of Ligand-Target Recognition and Binding Interactions

The precise molecular interactions between this compound and its identified targets, such as URAT1, are not yet fully elucidated in publicly available scientific literature. For URAT1, which is a transmembrane protein, obtaining high-resolution crystal structures to visualize binding is challenging. nih.gov Consequently, the design of new URAT1 inhibitors often relies on ligand-based approaches and computational modeling. nih.gov

While direct structural data for this compound is scarce, structure-activity relationship (SAR) studies of other indazole-based compounds and URAT1 inhibitors provide some insights into potential binding modes. For instance, the carboxylic acid group is a common feature in many URAT1 inhibitors and is often crucial for interaction with the transporter. nih.gov It is hypothesized that this group mimics the natural substrate, uric acid, allowing it to bind to the active site. The indazole ring provides a scaffold that can be modified to enhance binding affinity and selectivity.

In the context of its use in PROTACs, the this compound moiety serves as the ligand that binds to the target proteins MLLT1 and/or MLLT3. google.com The specificity of this interaction is critical for the PROTAC's function. However, detailed structural studies of this specific ligand-protein interaction are not yet available.

Analysis of Cellular Responses and Intracellular Signaling Cascade Modulation

The functional consequences of the interaction of this compound with its biological targets manifest as specific cellular responses and modulation of intracellular signaling.

As a URAT1 inhibitor, the primary cellular response to this compound is the inhibition of uric acid transport. google.com In a cellular context, this has been evaluated using cells engineered to express human URAT1. google.com A common method to assess the inhibitory activity of compounds on URAT1 is to measure the uptake of a labeled substrate, such as [14C]-uric acid or a fluorescent analogue like 6-carboxyfluorescein (B556484) (6-CFL), in these cells. researchgate.netnih.gov Inhibition of this uptake in a dose-dependent manner is a key cellular indicator of the compound's activity. researchgate.net By blocking uric acid reabsorption at the cellular level, the compound effectively modulates the metabolic pathway of purine excretion.

When incorporated into a PROTAC to target MLLT1/MLLT3, the cellular response is the degradation of these target proteins. google.com This would lead to downstream effects on the signaling pathways they regulate. For example, the degradation of MLLT1/MLLT3 in cancer cells would be expected to inhibit cell proliferation and induce apoptosis, thereby demonstrating a potential anti-cancer effect at the cellular level.

Structure-Based Approaches to Understanding Mechanism of Action

Currently, there is a lack of publicly available, detailed structure-based studies, such as X-ray crystallography or high-resolution NMR spectroscopy, for this compound in complex with its biological targets. The transmembrane nature of URAT1 has posed a significant challenge to its structural determination, hindering structure-based drug design for its inhibitors. nih.gov

While the crystal structure of URAT1 is not available, the structure of the bacterial homologue, UraA, has provided a template for homology modeling to gain insights into the binding of inhibitors. Structure-activity relationship (SAR) studies on various series of URAT1 inhibitors have been conducted, revealing key pharmacophoric features. nih.govnih.gov These studies, although not directly on this compound, suggest that a carboxylic acid group and a specific aromatic scaffold are important for potent inhibition.

For its role in PROTACs, the design and optimization of the linker connecting the this compound moiety to the E3 ligase-binding element would typically involve structural considerations and computational modeling to ensure the proper ternary complex formation (Target-PROTAC-E3 ligase) required for efficient protein degradation. However, specific structural data for PROTACs containing this particular indazole derivative are not yet in the public domain.

Structure Activity Relationship Sar Studies of 3 Methyl 1h Indazole 6 Carboxylic Acid Derivatives

Impact of Substituent Groups at Different Positions on Biological Potency and Selectivity

SAR studies on indazole derivatives have revealed that the nature and position of substituent groups are critical determinants of biological activity. For instance, in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents, the indazole nucleus serves as a key pharmacophore. irbm.comnih.gov

Systematic exploration of substituents on a 2-phenyl-2H-indazole-7-carboxamide scaffold, a close structural relative of the target compound, provided significant insights. nih.gov It was discovered that introducing a fluorine atom at the C-5 position of the indazole ring resulted in a compound with excellent PARP enzyme inhibition (IC50 = 4 nM) and potent inhibition of proliferation in cancer cell lines with BRCA-1 deficiency (CC50 = 42 nM). irbm.comnih.gov This highlights the profound impact even a small, electronegative substituent can have on potency.

In a different context, for indazole-3-carboxamide derivatives acting as calcium-release activated calcium (CRAC) channel blockers, the regiochemistry of the amide linker was found to be crucial. nih.gov Derivatives with the amide linker as -CO-NH-Ar showed potent activity, whereas the reverse amide isomer (-NH-CO-Ar) was inactive. nih.govnih.gov This demonstrates that the orientation of functional groups, which dictates potential hydrogen bonding patterns, is a critical factor for biological potency.

Furthermore, studies on glucagon (B607659) receptor antagonists showed that C-3 unsubstituted indazole derivatives exhibited stronger activity than their 3-methyl substituted counterparts, indicating that for some targets, the methyl group at this position may be detrimental to binding. researchgate.net

The following table summarizes representative SAR findings for indazole derivatives, illustrating the effect of substitutions on biological activity.

Table 1: Impact of Substituents on Biological Activity of Indazole Derivatives

| Scaffold | Target | Position of Substitution | Substituent | Impact on Activity |

|---|---|---|---|---|

| 2-phenyl-2H-indazole-7-carboxamide | PARP-1 | C-5 | Fluoro | Increased potency irbm.comnih.gov |

| Indazole-3-carboxamide | CRAC Channel | C-3 | Reverse Amide Linker | Inactive nih.gov |

| Indazole | Glucagon Receptor | C-3 | Methyl | Decreased activity researchgate.net |

Role of the Indazole Nucleus and its Tautomeric Forms in the Pharmacological Profile

The indazole nucleus is not merely a passive scaffold but an active contributor to the pharmacological profile of its derivatives. It is a heterocyclic aromatic system that can engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.govnih.gov

Indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.govaustinpublishinggroup.com This tautomerism significantly influences the physicochemical and biological properties of the compounds. nih.gov While the 1H-indazole is generally the more thermodynamically stable form, both tautomers are considered important for drug development. nih.govresearchgate.net The specific tautomeric form can dictate the geometry and electronic distribution of the molecule, thereby affecting its ability to fit into a receptor's binding pocket and interact with key amino acid residues. For example, the development of PARP inhibitors has successfully utilized both 1H- and 2H-indazole scaffolds, with drugs like Niraparib being a 2H-indazole derivative. nih.govacs.org The synthesis of a specific N-alkylated region-isomer (N-1 or N-2) is often a key challenge and a critical step in optimizing pharmacological activity. pnrjournal.com

The nitrogen atoms in the pyrazole (B372694) part of the indazole ring can act as both hydrogen bond donors and acceptors, a crucial feature for anchoring the molecule to its biological target. The benzene (B151609) portion of the nucleus provides a platform for hydrophobic interactions and allows for substitutions that can modulate potency, selectivity, and pharmacokinetic properties. nih.gov

Rational Design Principles for the Development of Compounds with Enhanced Efficacy and Improved Therapeutic Index

Rational drug design, often guided by structural biology and computational chemistry, plays a pivotal role in optimizing indazole-based compounds. nih.gov The goal is to enhance efficacy (potency against the desired target) while improving the therapeutic index (the ratio of the toxic dose to the therapeutic dose), which translates to better safety and tolerability.

One key principle is structure-based design, which utilizes the three-dimensional structure of the target protein (e.g., an enzyme or receptor) to design molecules that bind with high affinity and selectivity. nih.gov For example, in the design of PARP inhibitors, the indazole-carboxamide core is designed to mimic the nicotinamide (B372718) moiety of the natural substrate NAD+, allowing it to bind tightly in the enzyme's active site. acs.orgthieme-connect.com Further modifications are then made to other parts of the molecule to exploit additional interactions with the protein surface, thereby increasing potency and selectivity over other enzymes. nih.gov

Another principle involves identifying and mitigating metabolic liabilities. For instance, a series of 2-phenyl-2H-indazole-7-carboxamides were found to be susceptible to oxidation by cytochrome P450 enzymes (CYP1A1 and 1A2), which could lead to rapid clearance from the body. acs.org Rational design strategies were then employed to modify the structure to block these metabolic "hot spots," leading to improved pharmacokinetic properties. acs.org

Scaffold hopping is another strategy, where the indazole core might be replaced by a different heterocycle to improve properties, or a known drug scaffold is modified to include the indazole nucleus. This led to the discovery of novel glucagon receptor antagonists by modifying existing leads. researchgate.net These design principles transform the drug discovery process from random screening to a more directed and efficient search for effective and safer medicines. nih.gov

Conformational Analysis and its Correlation with Receptor Binding and Biological Response

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis examines the different spatial arrangements of a molecule's atoms that can arise from rotation around single bonds. These analyses, often performed using computational methods like molecular mechanics (MM+) or semi-empirical methods (AM1), help to identify low-energy, stable conformers that are likely to be the "bioactive conformation"—the shape the molecule adopts when it binds to its receptor. lew.ro

For indazole derivatives, the relative orientation of the indazole ring and its substituents is critical for receptor binding. For example, a conformational restriction strategy was applied to indole- and indazole-based synthetic cannabinoid receptor agonists. By replacing flexible amino acid linkers with more rigid structures like proline, the rotational freedom of the molecule was reduced. acs.org This "conformational lock" strategy resulted in the elimination of binding to the CB1 receptor while preserving or enhancing affinity for the CB2 receptor, leading to highly selective agonists. acs.orgacs.org This illustrates a direct correlation between constraining the molecular conformation and achieving a desirable biological response (in this case, receptor selectivity).

Computational Chemistry and Cheminformatics in the Study of 3 Methyl 1h Indazole 6 Carboxylic Acid

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Molecular docking simulations are instrumental in predicting how 3-methyl-1H-indazole-6-carboxylic acid and its derivatives bind to target proteins. These studies calculate the binding affinity, often expressed as a docking score or binding energy, which indicates the strength of the interaction. For instance, in studies involving derivatives of indazole-6-carbonitrile, docking scores have been used to identify potent inhibitors of Cancer Osaka Thyroid (COT) kinase. alliedacademies.org The analysis of docking poses reveals key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the active site of the target protein. For example, a derivative of indazole-6-carbonitrile was found to form hydrogen bonds with GLY 210, GLU 208, ASP 270, and GLU 220, and engage in pi-pi stacking with TRP 132 and ARG 146 within the COT kinase active site, resulting in a high docking score of -14.860. alliedacademies.org

These predictions of binding orientation and affinity are crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. The stability of these predicted interactions can be further validated using techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations, which provide a more refined estimation of the binding free energy. alliedacademies.org

Table 1: Example of Molecular Docking Results for Indazole Derivatives

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile | COT Kinase | -14.860 | GLY 210, GLU 208, ASP 270, GLU 220, TRP 132, ARG 146 |

| Compound 6a | hCA I | -9.3 | Not specified in provided text |

| Compound 6b | hCA I | -7.6 | Not specified in provided text |

| Acetazolamide (AAZ) | hCA I | -6.0 | Not specified in provided text |

| Compound 6a | hCA II | -8.5 | Not specified in provided text |

| Compound 6b | hCA II | -7.9 | Not specified in provided text |

| Acetazolamide (AAZ) | hCA II | -6.1 | Not specified in provided text |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov In the context of this compound, its core structure can be used as a scaffold to virtually screen for new derivatives with improved biological activity.

By creating a virtual library of compounds based on the indazole framework, researchers can dock these molecules against a specific target protein. This process filters out compounds with poor predicted binding affinities, significantly narrowing down the number of candidates for synthesis and experimental testing. alliedacademies.org For example, a structure-based virtual screening of a large drug library against COT kinase led to the identification of a potent indazole-containing inhibitor. alliedacademies.org This highlights the power of virtual screening in accelerating the discovery of novel lead compounds.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations provide a detailed understanding of the electronic properties and reactivity of molecules. Density Functional Theory (DFT) is a popular and effective method for these calculations.

DFT calculations are employed to analyze the electronic structure of this compound. These calculations can determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Furthermore, DFT can be used to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, which provide insights into the molecule's behavior in chemical reactions. These theoretical calculations can be correlated with experimental findings, for instance, by comparing calculated spectroscopic properties (like IR and NMR spectra) with experimental data to confirm the molecular structure. jocpr.comnih.gov Theoretical calculations at the B3LYP/6-311++G(d,p) level have been used to provide a sound basis for experimental observations of indazole derivatives. acs.org

Table 2: Predicted Physicochemical Properties of Indazole Derivatives

| Compound | Property | Predicted Value |

| 3-bromo-1-methyl-1H-indazole-6-carboxylic acid | XlogP | 2.1 |

| 6-methyl-1H-indazole-3-carboxylic acid | XlogP | 1.8 |

| methyl 1H-indazole-6-carboxylate | XLogP3 | 2.1 |

The biological activity of a molecule is often dependent on its three-dimensional conformation. DFT and other quantum chemical methods can be used to explore the conformational landscape of this compound. By performing energy minimization studies, the most stable, low-energy conformations of the molecule can be identified.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by finding a statistical correlation between molecular descriptors (physicochemical properties) and the observed biological activity.

For a series of derivatives of this compound, QSAR models can be built to predict their biological activity, such as inhibitory potency against a specific enzyme. The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors can include electronic, steric, and hydrophobic parameters.

Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build the QSAR equation. This equation can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of compounds with enhanced biological effects. While specific QSAR studies on this compound are not detailed in the provided search results, the principles of QSAR are widely applied to similar heterocyclic compounds in drug discovery.

Application of In Silico Approaches in Accelerated Drug Design and Lead Optimization

Computational chemistry and cheminformatics have emerged as indispensable tools in modern drug discovery, significantly accelerating the identification and refinement of new therapeutic agents. For scaffolds like this compound, in silico methods provide a rapid and cost-effective means to predict molecular properties, binding affinities, and potential interactions with biological targets, thereby guiding synthetic efforts and prioritizing candidates for further development. These computational strategies encompass a range of techniques, including virtual screening, molecular docking, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Detailed Research Findings

Research on indazole derivatives highlights the successful application of in silico approaches in identifying potent and selective inhibitors for various therapeutic targets. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader family of indazole-containing compounds has been the subject of numerous computational investigations. These studies provide a clear framework for how such methods can be applied to the title compound.

Virtual Screening and Molecular Docking:

Virtual screening of large compound libraries is a primary step in identifying initial hits. For indazole derivatives, this has been employed to screen against targets like protein kinases, which are often implicated in cancer and inflammatory diseases. For instance, a study on indazole-based inhibitors of Unc-51 like kinase 1 (ULK1), a target in autophagy, utilized an in silico high-throughput screening campaign to identify an initial hit compound. Subsequent structure-guided rational drug design, which involves modifying the initial hit and assessing the impact on binding through molecular docking, led to the development of significantly more potent inhibitors. nih.gov

Molecular docking simulations are used to predict the binding conformation and affinity of a ligand to a target protein. In studies involving indazole-3-carboxamide derivatives, docking has been instrumental in understanding their interaction with the active sites of various enzymes. nih.govresearchgate.net For example, docking studies of 3-carboxamide indazoles against the discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase, have helped to elucidate key binding interactions and guide the synthesis of more effective derivatives. nih.gov These studies often reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the ligand-protein complex.

In a study targeting the cancer-related protein murine double minute-2 (MDM2), docking simulations of 5-azaindazole derivatives, which are structurally related to indazoles, revealed binding energies ranging from -257.9 to -286.3 kcal/mol, indicating strong potential for inhibition. jocpr.com One derivative, N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine, showed a particularly high binding energy of -359.2 kcal/mol, highlighting its potential as a potent inhibitor. jocpr.com

ADMET Prediction:

In silico ADMET prediction is a critical component of lead optimization, helping to identify compounds with favorable pharmacokinetic and safety profiles early in the drug discovery process. For various heterocyclic compounds, including those with an indazole core, computational models are used to predict properties such as aqueous solubility, blood-brain barrier penetration, oral bioavailability, and potential for toxicity. alliedacademies.orgrsc.org

For example, a study on benzimidazole (B57391) derivatives, which share some structural similarities with indazoles, utilized in silico tools to predict their ADMET properties. The results indicated good oral absorption for the designed compounds, with total polar surface area (TPSA) values below 140 Ų, a key indicator of oral bioavailability. rsc.org Similarly, in silico toxicological predictions for these compounds suggested no hepatotoxicity or skin sensitization. rsc.org Such predictions are invaluable for filtering out compounds that are likely to fail in later stages of development due to poor pharmacokinetic properties or toxicity.

The following data tables illustrate the types of information generated through these in silico approaches for compounds structurally related to this compound.

Data Tables

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 1-Butyl-N-(4-nitrophenyl)-1H-indazole-3-carbohydrazide | DDR1 | -8.5 | ASP784, LYS655, ILE675 | nih.gov |

| N-(3-Bromophenyl)-1-butyl-1H-indazol-3-carboxamide | DDR1 | -9.2 | GLU672, MET676 | researchgate.net |

| 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile | COT Kinase | -10.1 | Not Specified | alliedacademies.org |

| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | MDM2 | -359.2 | GLN72, HIS73 | jocpr.com |

| Compound Class | Molecular Weight (g/mol) | LogP | Total Polar Surface Area (Ų) | Oral Bioavailability Prediction | Reference |

|---|---|---|---|---|---|

| Indazole-3-carboxamides | 300-450 | 3.0-5.0 | <140 | Good | rsc.org |

| Thiazole Carboxamides | 350-500 | 2.5-4.5 | <140 | Good | nih.gov |

| Benzimidazole Derivatives | 300-550 | 3.2-4.6 | <140 | High | rsc.org |

These tables demonstrate how computational tools can quantitatively assess the potential of drug candidates, providing a solid basis for experimental validation. The application of these methods to this compound and its derivatives would similarly accelerate the process of lead discovery and optimization by focusing resources on the most promising molecules.

Future Directions and Translational Research for 3 Methyl 1h Indazole 6 Carboxylic Acid in Drug Discovery

Advancing Targeted Therapeutic Strategies for Specific Disease Indications

The indazole scaffold is a privileged structure in drug discovery, with its derivatives showing a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. researchgate.netresearchgate.net Future research on 3-methyl-1H-indazole-6-carboxylic acid will likely focus on leveraging this versatile core to design highly specific inhibitors for a variety of molecular targets implicated in disease.

Cancer: A primary area of focus for indazole derivatives is oncology. nih.gov Numerous compounds containing this scaffold have been developed as kinase inhibitors, which are crucial for controlling cell growth and proliferation. nih.govnih.gov For instance, derivatives have been designed to target key signaling proteins such as Fibroblast Growth Factor Receptors (FGFR), Bcr-Abl, and Aurora kinases. nih.govnih.gov The this compound structure can be systematically modified to enhance potency and selectivity for specific kinase targets, offering a promising strategy for developing next-generation cancer therapies. nih.gov Research has demonstrated that specific substitutions on the indazole ring can lead to potent antiproliferative and pro-apoptotic effects in cancer cell lines. nih.govrsc.org

Cardiovascular Diseases: There is significant potential for developing indazole derivatives for cardiovascular conditions. nih.gov For example, the p38α (MAPK14)-selective kinase inhibitor ARRY-371797, which is based on an indazole structure, has been investigated in clinical trials for LMNA-related dilated cardiomyopathy. nih.gov This highlights the potential of using this compound as a starting point to develop new treatments for heart-related ailments where effective therapies are lacking. nih.gov

Inflammatory and Infectious Diseases: The indazole core is present in established anti-inflammatory drugs like Benzydamine. mdpi.com Future work could explore modifications of the this compound backbone to create novel anti-inflammatory agents. Additionally, the scaffold has been investigated for activity against various pathogens, including bacteria and Leishmania parasites, suggesting a role in developing new anti-infective treatments. mdpi.comnih.gov

Table 1: Potential Therapeutic Targets for this compound Derivatives

| Therapeutic Area | Potential Molecular Targets | Examples of Investigated Indazole Derivatives |

|---|---|---|

| Cancer | Kinases (FGFR, Bcr-Abl, Aurora, MAPK1) nih.govnih.govmdpi.com | Pazopanib, Axitinib, Merestinib, Entrectinib mdpi.comresearchgate.netnih.gov |

| Cardiovascular | p38α (MAPK14) nih.gov | ARRY-371797 nih.gov |

| Inflammation | Cyclooxygenase (COX) | Benzydamine mdpi.com |

| Infectious Diseases | Trypanothione Reductase (Leishmania) nih.gov | 3-chloro-6-nitro-1H-indazole derivatives nih.gov |

Bridging Preclinical Findings to Clinical Development through Comprehensive Biological Evaluation

Translating promising preclinical data into successful clinical candidates is a critical challenge in drug development. For derivatives of this compound, a thorough and systematic biological evaluation is essential. This process involves moving from initial in vitro screening to more complex in vivo models that can better predict clinical outcomes.

The journey from a lead compound, identified through initial screening, to a clinical candidate involves extensive preclinical evaluation. This includes detailed studies on the compound's mechanism of action, efficacy in relevant disease models, and preliminary safety assessments. For example, a synthesized indazole derivative, compound 2f, demonstrated potent growth inhibitory activity against several cancer cell lines in vitro. rsc.org Subsequent studies showed it could inhibit tumor growth in a mouse model without obvious side effects, providing a strong rationale for further development. nih.govrsc.org

A comprehensive evaluation would also involve assessing the compound's ADME (absorption, distribution, metabolism, and excretion) properties to ensure it can reach its target in the body and persist long enough to have a therapeutic effect. The synthesis of methyl esters of this compound is a step in creating derivatives that can be evaluated for their biological properties. chemicalbook.com

Integration of High-Throughput Screening and Omics Technologies for Compound Prioritization

Modern drug discovery relies heavily on advanced technologies to rapidly screen and prioritize large numbers of compounds. For derivatives of this compound, integrating high-throughput screening (HTS) and various "omics" technologies can significantly accelerate the identification of promising drug candidates. researchgate.net

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of chemical compounds for a specific biological activity. A library of derivatives based on the this compound scaffold can be synthesized and screened against a panel of disease-relevant targets, such as specific kinases or receptors. This approach enables the swift identification of "hits"—compounds that show initial activity and can be selected for further optimization.

Omics Technologies: The "omics" fields—genomics, proteomics, and metabolomics—provide a holistic view of the biological effects of a compound. nih.gov

Genomics and Transcriptomics can reveal how a compound affects gene expression, helping to identify its mechanism of action and potential off-target effects. researchgate.net

Proteomics can identify the proteins that a compound interacts with, confirming its intended target and uncovering new ones. mdpi.com

Metabolomics analyzes changes in the levels of small molecules (metabolites) within a cell or organism after treatment with a compound, offering insights into its impact on metabolic pathways. researchgate.netnih.gov

By combining HTS with omics, researchers can build a detailed profile of each derivative of this compound, allowing for a more informed and efficient prioritization of compounds for further preclinical and clinical development. researchgate.net This integrated approach helps to minimize late-stage failures by providing a deeper understanding of a compound's biological activity early in the discovery process. nih.gov

Exploration of Novel Disease Indications and Potential for Combinatorial Therapies

The structural versatility of the this compound scaffold suggests that its derivatives could be effective against a wide range of diseases beyond those already explored. researchgate.net A key future direction is the systematic investigation of these compounds for novel therapeutic applications.

Novel Disease Indications: The broad spectrum of biological activities reported for indazole derivatives, including anti-HIV, antifungal, and anti-diabetic properties, indicates a rich field for further exploration. researchgate.netnih.gov By creating diverse libraries of compounds derived from this compound and screening them against a wide range of biological targets, new and unexpected therapeutic uses may be discovered.

Combinatorial Therapies: In complex diseases like cancer, combination therapy—the use of multiple drugs simultaneously—is often more effective than single-agent treatment. Indazole-based compounds could be valuable components of such regimens. For example, a kinase inhibitor derived from this compound could be combined with a traditional chemotherapy agent or an immunotherapy drug. This approach could lead to synergistic effects, where the combination is more effective than the sum of its parts, and may also help to overcome drug resistance. Future research should focus on identifying rational drug combinations that leverage the specific mechanisms of action of indazole derivatives.

常见问题

Q. What strategies mitigate off-target effects in preclinical models?

- Methodological Answer :

- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target hits .